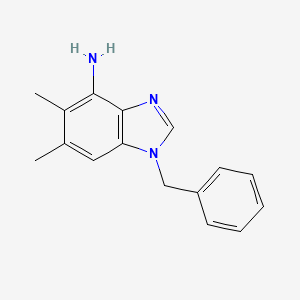

1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine

Description

1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine is a substituted benzimidazole derivative characterized by a benzyl group at the N1 position, methyl substituents at C5 and C6, and an amine group at C2. Benzimidazoles are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates .

Properties

IUPAC Name |

1-benzyl-5,6-dimethylbenzimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-11-8-14-16(15(17)12(11)2)18-10-19(14)9-13-6-4-3-5-7-13/h3-8,10H,9,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLSNPMJCAOQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine typically involves the condensation of o-phenylenediamine with various aldehydes or other carbonyl compounds. One common method includes the reaction of o-phenylenediamine with benzyl chloride and dimethylformamide under reflux conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine, have shown significant antiviral properties against various viral strains:

- HIV : The compound has been synthesized as a potential inhibitor of HIV reverse transcriptase. Studies indicate that certain derivatives exhibit notable antiviral activities with effective concentrations (EC50) ranging from 5.28 to 40 µM against different HIV strains .

- Hepatitis C Virus (HCV) : Research highlights the efficacy of benzimidazole derivatives in inhibiting HCV replication. Compounds have demonstrated low IC50 values, indicating strong antiviral potential .

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives have been documented extensively:

- Compounds derived from this class have been shown to inhibit key inflammatory mediators such as COX and LOX enzymes. For instance, one study reported that certain derivatives exhibited up to 97.6% reduction in edema compared to standard anti-inflammatory drugs .

Anticancer Properties

Benzimidazole derivatives are also being investigated for their anticancer potential:

- Recent studies suggest that modifications in the benzimidazole structure can enhance cytotoxicity against various cancer cell lines. Specific compounds have been identified that induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Case Study 1: Antiviral Efficacy Against HIV

A series of synthesized benzimidazole derivatives were evaluated for their ability to inhibit HIV replication. Notably, compounds with specific substitutions at the C-4 position showed enhanced activity against laboratory-adapted strains and primary isolates of HIV .

| Compound | EC50 (µM) | Activity |

|---|---|---|

| Compound A | 15.4 | Moderate |

| Compound B | 5.28 | High |

Case Study 2: Anti-inflammatory Effects

In a comparative study on anti-inflammatory agents, a benzimidazole derivative was found to outperform traditional NSAIDs like diclofenac in reducing inflammation in animal models .

| Compound | Inhibition (%) | Standard Comparison |

|---|---|---|

| Benzimidazole Derivative | 92.7 | Rofecoxib (78.95%) |

| Diclofenac | 69% | - |

Mechanism of Action

The mechanism of action of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response . By inhibiting mPGES-1, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Characterization

Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving benzimidazole structures. These programs enable precise determination of bond lengths, angles, and torsion angles, which are essential for understanding steric and electronic effects . For instance, the benzyl group’s orientation relative to the benzimidazole core could influence π-π stacking interactions in biological systems.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on benzimidazoles significantly alter solubility, lipophilicity, and bioavailability. The following table compares key properties of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine with related analogs:

*Predicted using density-functional theory (DFT) methods (). The benzyl and methyl groups increase logP, suggesting higher membrane permeability but lower aqueous solubility compared to simpler analogs.

Electronic and Steric Considerations

DFT studies () highlight that exact exchange terms and gradient corrections in functional design improve predictions of electronic properties. For this compound:

- Electron-donating methyl groups may raise the HOMO energy, enhancing nucleophilic reactivity.

- Benzyl group steric bulk could hinder interactions with flat binding pockets (e.g., ATP-binding sites in kinases), unlike smaller substituents in 1H-benzimidazole-4-amine.

Biological Activity

1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine is a compound that belongs to the benzimidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide

- Molecular Formula : C22H19Cl2N3O2S

- Molecular Weight : 460.38 g/mol

- CAS Number : 338410-81-4

Pharmacological Profile

Benzimidazole derivatives have shown a broad spectrum of biological activities. The specific compound under consideration exhibits the following pharmacological effects:

Antitumor Activity

Recent studies have demonstrated that this compound has significant antitumor properties. For instance:

- In vitro studies indicated that this compound can inhibit the proliferation of various cancer cell lines with IC50 values ranging from 6.26 to 20.46 µM depending on the assay format used (2D vs. 3D) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

- Testing against Gram-positive and Gram-negative bacteria demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to standard antibiotics .

The biological activity of benzimidazole derivatives is often linked to their ability to interact with cellular targets such as:

- Microtubules : Similar to other benzimidazoles, this compound may disrupt microtubule formation, which is crucial for cell division and function .

Structure-Activity Relationship (SAR)

The effectiveness of benzimidazole derivatives is heavily influenced by their structural components. Modifications at various positions on the benzimidazole ring can enhance biological activity:

- Position 1 and 2 Substituents : Variations in substituents at these positions have been shown to significantly affect the potency against cancer cells and pathogens .

Case Studies

Several studies highlight the potential of this compound:

Study 1: Antitumor Efficacy

A study published in Frontiers in Pharmacology reported that derivatives of benzimidazole exhibit high antitumor activity. The specific analogs tested showed promising results in inhibiting tumor growth in vitro .

Study 2: Antimicrobial Testing

Research conducted on various benzimidazole compounds revealed that those with specific substitutions exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria, supporting the potential utility of this compound .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing the benzimidazole core of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine?

- Methodology : The benzimidazole scaffold can be synthesized via the Phillips reaction , involving condensation of o-phenylenediamine with organic acids (e.g., formic acid) under acidic conditions. This reaction proceeds through a two-step acylation mechanism, leading to cyclization .

- Key Considerations : Optimize reaction temperature (typically 100–120°C) and acid catalyst concentration (e.g., dilute HCl) to minimize side products. Purification via recrystallization or column chromatography is essential for high-purity intermediates.

Q. How can X-ray crystallography validate the structure of this compound?

- Methodology : Use SHELX software (e.g., SHELXS/SHELXL) for structure solution and refinement. ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize atomic displacement parameters .

- Key Considerations : Collect high-resolution diffraction data (≤ 1.0 Å) to resolve methyl and benzyl substituents. Address potential twinning or disorder using SHELXL’s TWIN/BASF commands .

Q. What spectroscopic techniques are critical for confirming purity and substituent positions?

- Methodology :

- NMR : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and methyl/benzyl groups (δ 2.0–4.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- IR : Confirm NH/amine stretches (3200–3500 cm⁻¹) and benzimidazole ring vibrations (1600–1450 cm⁻¹) .

- Key Considerations : Compare experimental data with DFT-calculated spectra for ambiguous signals.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodology : Systematically modify substituents (e.g., benzyl, methyl groups) and evaluate changes in binding affinity or potency. Use privileged substructure principles to design analogs mimicking protein surface motifs (e.g., β-turns) .

- Key Considerations : Prioritize substitutions at the 5,6-dimethyl and benzyl positions, as steric/electronic effects here significantly influence receptor interactions .

Q. What computational strategies predict binding modes with target proteins?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins. Validate poses via MD simulations (e.g., GROMACS) to assess stability .

- Key Considerations : Account for protonation states of the amine group at physiological pH. Cross-validate docking results with mutagenesis or SPR binding assays.

Q. How should researchers resolve contradictions in biological activity data across models (e.g., insect vs. mammalian systems)?

- Methodology : Apply iterative qualitative analysis :

Compare assay conditions (e.g., pH, temperature, cofactors).

Validate target specificity via knockdown/knockout models.

Use meta-analysis to identify confounding variables (e.g., metabolic stability) .

- Example : If activity is observed in insect models (e.g., Schistocerca gregaria) but not mammalian cells, investigate differences in cytochrome P450 metabolism or membrane permeability .

Q. What safety protocols are essential for handling this compound in vitro?

- Methodology : Follow GHS guidelines for amine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.